molecular formula C16H20N2O4S B4051067 2-methoxyethyl 6-methyl-4-[4-(methylthio)phenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

2-methoxyethyl 6-methyl-4-[4-(methylthio)phenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B4051067
M. Wt: 336.4 g/mol
InChI Key: NPUMRJIWZPSEMW-UHFFFAOYSA-N
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Description

2-methoxyethyl 6-methyl-4-[4-(methylthio)phenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C16H20N2O4S and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.11437830 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Liquid Crystal Properties

Compounds with structures similar to 2-methoxyethyl 6-methyl-4-[4-(methylthio)phenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate have been synthesized and studied for their liquid crystal properties. Aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, which are structurally related, exhibit properties of nematic liquid crystals with mesophase ranges of 30-50°C. The 4-hydroxy derivatives among these show smectic liquid crystal properties. This research suggests potential applications in liquid crystal technology and materials science (Mikhaleva, 2003).

Synthesis and Reactions

Another aspect of research involves the synthesis and reactions of compounds closely related to this compound. These compounds are investigated for their potential in forming other complex molecules, which might have various applications in medicinal chemistry and drug design. The synthesis process also explores the possibilities of creating new derivatives with distinct properties (Kappe & Roschger, 1989).

Antiviral Activity

Related pyrimidine derivatives have been synthesized and evaluated for their antiviral activity. For instance, some 5-substituted 2,4-diaminopyrimidine derivatives have shown significant inhibition of retrovirus replication in cell culture. This indicates a potential application in developing antiviral drugs, especially targeting retroviruses (Hocková et al., 2003).

Novel Heterocyclic Compounds

Research has also been conducted on synthesizing novel heterocyclic compounds derived from pyrimidine derivatives. These compounds are explored for their potential as anti-inflammatory and analgesic agents, showcasing the broad spectrum of pharmacological applications that such derivatives might offer (Abu‐Hashem et al., 2020).

Antimicrobial Evaluation

Similar compounds have been synthesized and evaluated for their antimicrobial activity. The exploration of these compounds in antimicrobial research opens up possibilities for new antibiotics and treatments for bacterial and fungal infections (Shastri & Post, 2019).

Properties

IUPAC Name

2-methoxyethyl 6-methyl-4-(4-methylsulfanylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-10-13(15(19)22-9-8-21-2)14(18-16(20)17-10)11-4-6-12(23-3)7-5-11/h4-7,14H,8-9H2,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUMRJIWZPSEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)SC)C(=O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methoxyethyl 6-methyl-4-[4-(methylthio)phenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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2-methoxyethyl 6-methyl-4-[4-(methylthio)phenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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2-methoxyethyl 6-methyl-4-[4-(methylthio)phenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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2-methoxyethyl 6-methyl-4-[4-(methylthio)phenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 5
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2-methoxyethyl 6-methyl-4-[4-(methylthio)phenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

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